4-(4-Chlorophenyl)cyclohex-3-en-1-one
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Description
“4-(4-Chlorophenyl)cyclohex-3-en-1-one” is a chemical compound with the CAS Number: 36716-75-3 . It has a molecular weight of 206.67 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-(4-chlorophenyl)-3-cyclohexen-1-one . Its InChI Code is 1S/C12H11ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6H,4,7-8H2 .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 206.67 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Heterocyclic Synthesis:
The exploration of simple molecules with diverse functionalities is crucial in heterocyclic chemistry. The 6-carbetoxy-3,5-diarylcyclohexenone, a precursor to our compound, serves as an effective synthon in the synthesis of several heterocycles. These include benzoselenadiazoles/thiadiazoles, spirocyclohexanones, carbazol derivatives, and fused isoxazoles and pyrazoles .
Antimalarial and Antibacterial Agents:
Our compound serves as a promising starting material for developing pyrazole rings with antimalarial and antibacterial activities. By base-catalyzed Claisen-Schmidt condensation of 4-chlorobenzaldehyde with an appropriate acetophenone, we obtain methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl) cyclohex-3-en-2-one-1-carboxylate. These derivatives exhibit potential therapeutic properties .
Computational Chemistry:
Molecular modeling and quantum chemical calculations can provide insights into the compound’s electronic structure, stability, and reactivity. Researchers can use computational tools to predict its behavior in different environments or explore its potential as a catalyst.
properties
IUPAC Name |
4-(4-chlorophenyl)cyclohex-3-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXFKHSPCKYIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)cyclohex-3-en-1-one |
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